2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . This compound is known for its unique structure, which includes a diazirine ring and an alkyne group, making it useful in various scientific applications, particularly in the field of photoaffinity labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate typically involves multiple steps. One common method starts with the preparation of 3-(but-3-yn-1-yl)-3H-diazirine, which is then reacted with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The diazirine ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) can be used under mild conditions to introduce azide groups.
Cycloaddition: Copper(I) catalysts are often employed in the click reaction to facilitate the formation of triazoles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the click reaction with azides typically yields 1,2,3-triazoles .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate is widely used in scientific research due to its unique properties:
Photoaffinity Labeling: The diazirine group can form covalent bonds with nearby biomolecules upon exposure to UV light, making it useful for studying protein-ligand interactions.
Chemical Biology: It is used to probe biological systems and identify molecular targets by forming stable adducts with proteins and other biomolecules.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate involves the formation of covalent bonds with target molecules upon activation by UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, or O-H bonds of nearby molecules . This property makes it an effective tool for mapping interactions within complex biological systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate: Another compound with a similar structure but different functional groups, used as a PEG linker.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: A crosslinker used in studying protein-protein interactions.
Uniqueness
What sets 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate apart is its combination of a diazirine ring and an alkyne group, which provides versatility in chemical reactions and applications. The ability to form covalent bonds upon UV activation makes it particularly valuable in photoaffinity labeling and other biochemical studies .
Properties
CAS No. |
2012552-32-6 |
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Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-but-3-ynyldiazirin-3-yl)propanoate |
InChI |
InChI=1S/C12H13N3O4/c1-2-3-7-12(13-14-12)8-6-11(18)19-15-9(16)4-5-10(15)17/h1H,3-8H2 |
InChI Key |
MRJPJWSDBMGZAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)ON2C(=O)CCC2=O |
Purity |
95 |
Origin of Product |
United States |
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